molecular formula C15H18F2O3 B14789238 2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane

2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane

Cat. No.: B14789238
M. Wt: 284.30 g/mol
InChI Key: PWBIMUAZFIPFKO-UHFFFAOYSA-N
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Description

2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE is a chemical compound with the molecular formula C15H18F2O3 and a molecular weight of 284.298 g/mol . This compound is known for its unique structure, which includes a difluorophenyl group and an oxirane ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE typically involves the reaction of 2,4-difluorophenyl epoxide with an appropriate alcohol under controlled conditions . The reaction is often catalyzed by a strong acid or base to facilitate the opening of the epoxide ring and subsequent formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as distillation or crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluorophenyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE is unique due to its combination of an oxirane ring and a difluorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18F2O3

Molecular Weight

284.30 g/mol

IUPAC Name

2-[1-[2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane

InChI

InChI=1S/C15H18F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,10,14H,2-4,7,9H2,1H3

InChI Key

PWBIMUAZFIPFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3

Origin of Product

United States

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